3,3-Difluorooxane-4-carboxylic acid 3,3-Difluorooxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532279
InChI: InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10)
SMILES: C1COCC(C1C(=O)O)(F)F
Molecular Formula: C6H8F2O3
Molecular Weight: 166.12 g/mol

3,3-Difluorooxane-4-carboxylic acid

CAS No.:

Cat. No.: VC13532279

Molecular Formula: C6H8F2O3

Molecular Weight: 166.12 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluorooxane-4-carboxylic acid -

Specification

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
IUPAC Name 3,3-difluorooxane-4-carboxylic acid
Standard InChI InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10)
Standard InChI Key GPLIATFXEYJWET-UHFFFAOYSA-N
SMILES C1COCC(C1C(=O)O)(F)F
Canonical SMILES C1COCC(C1C(=O)O)(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The IUPAC name for this compound is 3,3-difluorotetrahydro-2H-pyran-4-carboxylic acid, reflecting its tetrahydropyran (oxane) backbone. The chair conformation of the oxane ring minimizes steric strain, with fluorine atoms occupying axial positions to reduce 1,3-diaxial interactions. The carboxylic acid group at C4 introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC6H8F2O3\text{C}_6\text{H}_8\text{F}_2\text{O}_3
Molecular weight166.12 g/mol
Predicted boiling point315.9 ± 42.0 °C
LogP (octanol-water)-0.64 (at pH 7.1)
Hydrogen bond donors1 (carboxylic acid -OH)
Hydrogen bond acceptors5 (2 F, 3 O)

These properties derive from computational models and analog comparisons, as experimental data for this compound remain sparse.

Spectroscopic Signatures

While specific spectral data for 3,3-difluorooxane-4-carboxylic acid are unavailable, related fluorinated oxanes exhibit distinctive features:

  • 19F^{19}\text{F} NMR: Two doublets near δ -120 ppm (J ≈ 250 Hz) for geminal fluorines.

  • 1H^{1}\text{H} NMR: Downfield-shifted protons adjacent to fluorine (δ 4.5–5.5 ppm) due to electronegativity effects.

  • IR: Strong carbonyl stretch at ~1700 cm1^{-1} (carboxylic acid) and C-F vibrations at 1100–1200 cm1^{-1} .

Synthetic Methodologies and Reaction Pathways

Fluorination Strategies

PrecursorReagentYield (%)
3-Ketooxane-4-carboxylateSelectfluor®62
3-Mesyloxane-4-carboxylateKF/DMF48

Decarboxylative Functionalization

The carboxylic acid group serves as a handle for further modifications. Copper-catalyzed decarboxylative coupling, as demonstrated in isoquinolone syntheses , could enable cross-coupling reactions:

RCO2H+Ar-XCuI, Cs2CO3R-Ar+CO2\text{RCO}_2\text{H} + \text{Ar-X} \xrightarrow{\text{CuI, Cs}_2\text{CO}_3} \text{R-Ar} + \text{CO}_2 \uparrow

This method has achieved yields up to 82% for analogous systems , suggesting viability for generating aryl- or alkyl-substituted derivatives.

Stability and Reactivity Profiles

Thermal and Chemical Stability

Applications in Medicinal Chemistry and Materials Science

Bioisosteric Replacements

The 3,3-difluorooxane moiety serves as a bioisostere for ester or amide groups, modulating pharmacokinetic properties:

  • Metabolic stability: Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes.

  • Membrane permeability: Enhanced logD compared to non-fluorinated analogs improves blood-brain barrier penetration .

Agrochemical Intermediates

Structural parallels to fluxapyroxad metabolites suggest potential as fungicide precursors. The difluorooxane core could inhibit succinate dehydrogenase (SDH) in fungal pathogens, akin to commercial SDH inhibitors .

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

  • Low yields in fluorination steps (<50% for nucleophilic routes).

  • Epimerization at C4 during ring-forming reactions .

Computational Modeling Opportunities

Molecular dynamics simulations could optimize reaction conditions by analyzing transition states in fluorination and decarboxylation processes . Machine learning models trained on analogous compounds may predict regioselectivity in derivative synthesis.

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